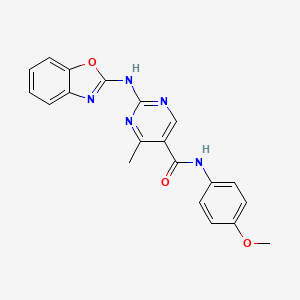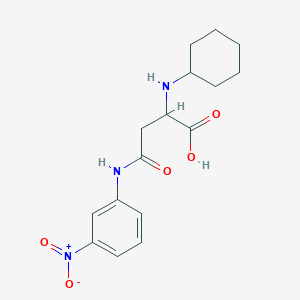
N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFE-17, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE-17 belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain and spinal cord.
Mechanism of Action
N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a GlyT1 inhibitor, which means that it blocks the reuptake of glycine by neurons, leading to an increase in the levels of glycine in the synaptic cleft. Glycine is an important neurotransmitter that plays a crucial role in modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
The increased levels of glycine in the synaptic cleft due to N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide administration lead to enhanced NMDA receptor activity, which has been shown to improve cognitive function and reduce negative symptoms in patients with schizophrenia. Additionally, N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity towards GlyT1, which makes it an ideal tool for studying the role of glycine in various physiological and pathological processes. However, one of the limitations of using N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively low potency compared to other GlyT1 inhibitors, which may limit its use in certain experiments.
Future Directions
N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has shown promising results in preclinical studies, and further research is needed to explore its potential applications in various fields. Some of the future directions for research include:
1. Clinical trials to evaluate the efficacy of N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide as a treatment for schizophrenia.
2. Studies to explore the potential applications of N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Development of more potent GlyT1 inhibitors based on the structure of N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
4. Studies to elucidate the molecular mechanisms underlying the neuroprotective effects of N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
In conclusion, N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its specificity towards GlyT1 and its ability to modulate the levels of glycine in the brain make it an ideal tool for studying the role of glycine in various physiological and pathological processes. Further research is needed to explore its potential applications in various fields and to develop more potent GlyT1 inhibitors based on its structure.
Scientific Research Applications
N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in various fields of research. One of the major areas of research is its use as a potential treatment for schizophrenia. Studies have shown that N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can improve the cognitive and negative symptoms associated with schizophrenia by modulating the levels of glycine in the brain.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S/c1-3-25-16-7-5-4-6-15(16)21(26(2,23)24)11-17(22)20-12-8-9-13(18)14(19)10-12/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXVIGAMHXTRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4129764.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-nitrobenzamide](/img/structure/B4129770.png)
![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine](/img/structure/B4129776.png)
![1,1'-[8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone](/img/structure/B4129780.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4129795.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4129800.png)
![3-[(4-methylphenyl)thio]-N-propylpropanamide](/img/structure/B4129801.png)
![(3S)-1-{[1-({1-[(1-methylcyclohexyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B4129806.png)
![(4-fluorobenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4129826.png)
![ethyl N-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}glycinate](/img/structure/B4129832.png)

![ethyl 1-[(4-chlorophenyl)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4129839.png)